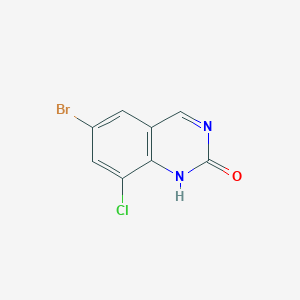

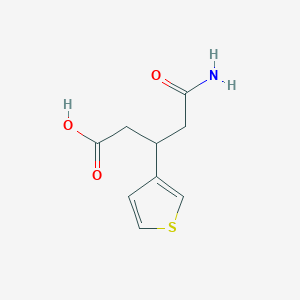

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid

Übersicht

Beschreibung

Synthesis Analysis

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation . This macromer can undergo click reaction with norbornene-functionalized peptides to form hydrogels that are useful for 3D cell culture .Molecular Structure Analysis

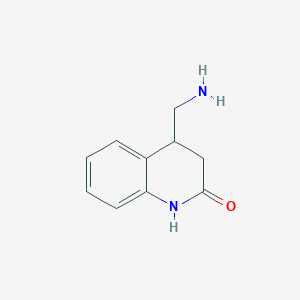

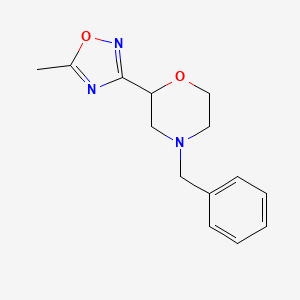

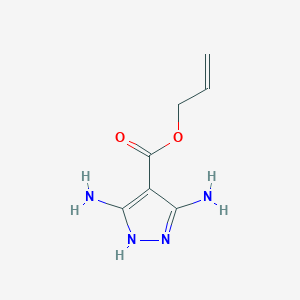

The molecular formula of 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid is C9H11NO3S. It contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 Thiophene(s) .Wissenschaftliche Forschungsanwendungen

Chemical Modification and Protein Interaction

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid, a derivative of pentanoic acid, is significant in the field of protein chemistry. Research by Chalkley and Bloxham (1976) demonstrated the modification of the amino acid cysteine in pyruvate kinase by a similar compound, 5-chloro-4-oxopentanoic acid. This study provided insights into the alkylation reactions of halogenomethyl ketone compounds with proteins and the subsequent identification of modified amino acids. The research emphasized the importance of such derivatives in understanding protein modifications and interactions (Chalkley & Bloxham, 1976).

Bioconjugation and Spectroelectrochemistry

Compounds structurally similar to 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid have been studied for their potential in bioconjugation and spectroelectrochemistry. Kowalski et al. (2009) explored the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid. These complexes displayed remarkable thermal stability and intense absorption bands, highlighting their potential as IR-detectable metal-carbonyl tracers. This research opens pathways for using similar pentanoic acid derivatives in designing bioconjugates with specific spectroscopic signatures (Kowalski et al., 2009).

Enzyme Inhibition

Derivatives of pentanoic acid, similar to 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid, have shown potential as enzyme inhibitors. Ulhaq et al. (1998) investigated S-2-amino-5-azolylpentanoic acids and their inhibitory effects on nitric oxide synthases. These compounds, derived from 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid, served as lead compounds in designing more potent enzyme inhibitors, showcasing the importance of such derivatives in medicinal chemistry and enzyme inhibition studies (Ulhaq et al., 1998).

Eigenschaften

IUPAC Name |

5-amino-5-oxo-3-thiophen-3-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-8(11)3-7(4-9(12)13)6-1-2-14-5-6/h1-2,5,7H,3-4H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCNCSDJZSMJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-5-oxo-3-(3-thienyl)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)